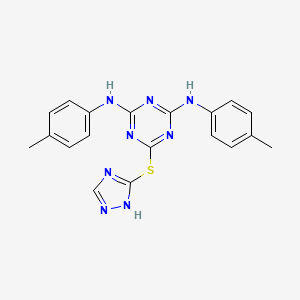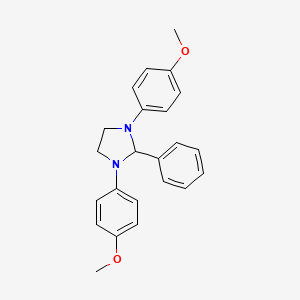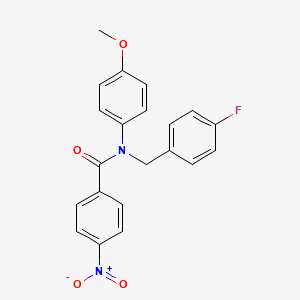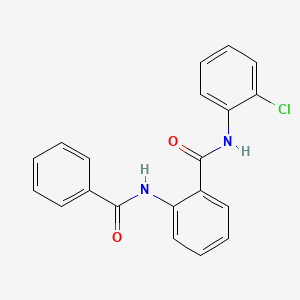![molecular formula C18H18BrN3O B3458320 N-[4-(3-bromophenyl)-3-cyano-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B3458320.png)
N-[4-(3-bromophenyl)-3-cyano-6-isobutyl-2-pyridinyl]acetamide
Overview
Description
N-[4-(3-bromophenyl)-3-cyano-6-isobutyl-2-pyridinyl]acetamide, also known as BRD-7880, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. This compound has gained the attention of the scientific community due to its unique chemical structure and promising pharmacological properties.
Mechanism of Action
N-[4-(3-bromophenyl)-3-cyano-6-isobutyl-2-pyridinyl]acetamide acts as a competitive inhibitor of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to the downregulation of various oncogenes and inflammatory genes, resulting in anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[4-(3-bromophenyl)-3-cyano-6-isobutyl-2-pyridinyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation in various animal models. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-(3-bromophenyl)-3-cyano-6-isobutyl-2-pyridinyl]acetamide is its specificity for BET proteins, making it a valuable tool for studying the role of these proteins in various diseases. However, its potency and efficacy may vary depending on the cell type and disease model used. Additionally, the synthesis of N-[4-(3-bromophenyl)-3-cyano-6-isobutyl-2-pyridinyl]acetamide can be complex and time-consuming, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research and development of N-[4-(3-bromophenyl)-3-cyano-6-isobutyl-2-pyridinyl]acetamide. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict patient response to N-[4-(3-bromophenyl)-3-cyano-6-isobutyl-2-pyridinyl]acetamide treatment. Additionally, further studies are needed to explore the potential therapeutic applications of N-[4-(3-bromophenyl)-3-cyano-6-isobutyl-2-pyridinyl]acetamide in various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.
Conclusion:
In conclusion, N-[4-(3-bromophenyl)-3-cyano-6-isobutyl-2-pyridinyl]acetamide is a promising small molecule inhibitor that has gained attention for its unique chemical structure and potential therapeutic applications. Its specificity for BET proteins and anti-inflammatory and anti-tumor properties make it a valuable tool for studying various diseases. However, further research is needed to fully understand its pharmacological properties and potential clinical applications.
Scientific Research Applications
N-[4-(3-bromophenyl)-3-cyano-6-isobutyl-2-pyridinyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various enzymes and proteins, including the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression. This compound has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and inflammatory diseases.
properties
IUPAC Name |
N-[4-(3-bromophenyl)-3-cyano-6-(2-methylpropyl)pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O/c1-11(2)7-15-9-16(13-5-4-6-14(19)8-13)17(10-20)18(22-15)21-12(3)23/h4-6,8-9,11H,7H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHYTMAOZGWJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)NC(=O)C)C#N)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3458239.png)

![1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine](/img/structure/B3458262.png)
![2-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3458268.png)
![2-{[4-methyl-3-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3458276.png)
![N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3458284.png)





![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3458337.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide](/img/structure/B3458340.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B3458342.png)